8-(4-Carboxybutyl)imidazo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5-imidazo[1,5-a]pyridin-8-ylpentanoic acid |
InChI |
InChI=1S/C12H14N2O2/c15-12(16)6-2-1-4-10-5-3-7-14-9-13-8-11(10)14/h3,5,7-9H,1-2,4,6H2,(H,15,16) |
InChI Key |
NCDWTVJYTYGZHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC=C2C(=C1)CCCCC(=O)O |
Origin of Product |
United States |
Synthetic Strategies for 8 4 Carboxybutyl Imidazo 1,5 a Pyridine and Analogous Imidazo 1,5 a Pyridine Systems
Trifluoromethylation Strategies
The introduction of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. For imidazo[1,5-a]pyridine (B1214698) systems, various trifluoromethylation strategies can be envisioned, drawing from established methods for N-heterocycles and specific examples within the imidazo[1,5-a]pyridine family. These strategies primarily involve the introduction of a trifluoromethyl group onto a pre-formed imidazo[1,5-a]pyridine core or the use of trifluoromethylated precursors in the ring-forming reactions.
One of the most direct methods to obtain trifluoromethylated imidazo[1,5-a]pyridines is to start from a pyridine (B92270) ring that already bears the -CF3 substituent. A notable example is the synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine derivatives. The synthesis commences with a trifluoromethylated pyridine derivative, which undergoes a series of transformations to build the imidazole (B134444) ring.
A key intermediate, (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine, is synthesized in a multi-step process starting from 2,3-dichloro-5-(trifluoromethyl)pyridine lew.roresearchgate.net. This amine then serves as the precursor for the cyclization to form the imidazo[1,5-a]pyridine core. The cyclization can be achieved using reagents like thiophosgene or triphosgene to yield the corresponding 3-thiol or 3-ol derivatives lew.roresearchgate.net.
Table 1: Synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol lew.roresearchgate.net
| Step | Reactants | Reagents | Product |
| 1 | 2,3-dichloro-5-(trifluoromethyl)pyridine | Glycine methyl ester hydrochloride, benzophenone, etc. | (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine |
| 2 | (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine | Thiophosgene | 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol |
This approach ensures the precise placement of the trifluoromethyl group on the pyridine ring of the fused heterocyclic system.
Direct C-H trifluoromethylation of the imidazo[1,5-a]pyridine nucleus represents a more atom-economical approach. While specific examples for the imidazo[1,5-a]pyridine system are not extensively documented in the provided search results, general methods for N-heterocycles are applicable. These reactions typically involve the generation of a trifluoromethyl radical (•CF3) which then attacks the electron-rich heterocyclic ring.
Commonly used reagents for generating trifluoromethyl radicals include:
Langlois' Reagent (CF3SO2Na): This reagent, in the presence of an oxidant, is a well-established source of •CF3 radicals. Photoredox catalysis can also be employed to facilitate this transformation under mild conditions nih.govnih.gov.
Togni's Reagents: These hypervalent iodine compounds are electrophilic trifluoromethylating agents that can also participate in radical processes.
Umemoto's Reagents: These are electrophilic trifluoromethylating reagents based on a dibenzothiophenium salt structure.
The regioselectivity of direct C-H trifluoromethylation on the imidazo[1,5-a]pyridine ring would be influenced by the electronic properties of the substrate and the reaction conditions.
Another strategy involves the reaction of heterocyclic benzylamines with trifluoroacetic anhydride (TFAA). This method leads to the formation of trifluoromethylated imidazo-fused N-heterocycles organic-chemistry.org. In the context of imidazo[1,5-a]pyridines, a suitable 2-(aminomethyl)pyridine derivative could potentially be acylated with TFAA, followed by an intramolecular cyclization and dehydration to afford a trifluoromethyl-substituted imidazo[1,5-a]pyridine.
A related two-step approach involves the use of trifluoroacetamide as the trifluoromethylating agent. A heterocyclic benzyl halide can be alkylated with trifluoroacetamide, and the resulting intermediate can then undergo a dehydrative cyclization to yield the trifluoromethylated fused heterocycle organic-chemistry.org.
Table 2: Potential Trifluoromethylation Strategies for Imidazo[1,5-a]pyridine Systems
| Strategy | Key Reagents/Precursors | Description |
| From Precursors | Trifluoromethylated pyridines | Building the imidazole ring onto a pyridine core already containing a -CF3 group. |
| Direct C-H Trifluoromethylation | Langlois' reagent, Togni's reagents | Direct introduction of a -CF3 group onto the pre-formed imidazo[1,5-a]pyridine ring. |
| Dehydrative Cyclization | Trifluoroacetic anhydride (TFAA), Trifluoroacetamide | Reaction of a 2-(aminomethyl)pyridine derivative followed by cyclization to form the trifluoromethylated imidazole ring. |
These strategies offer a versatile toolbox for the synthesis of trifluoromethylated imidazo[1,5-a]pyridine analogs, which are of significant interest in the development of new therapeutic agents. The choice of a specific method would depend on the desired substitution pattern and the availability of starting materials.
Reactivity and Mechanistic Investigations of Imidazo 1,5 a Pyridine Systems
Transformations Involving the Imidazo[1,5-a]pyridine (B1214698) Nucleus
The unique electronic structure of the imidazo[1,5-a]pyridine ring system allows for a variety of chemical transformations, including functionalization of its carbon-hydrogen bonds and additions of nucleophiles.
Recent research has demonstrated a metal-free approach for the C-H functionalization of imidazo[1,5-a]pyridines, specifically through methylene (B1212753) insertion to form bridged bis-imidazo[1,5-a]pyridine structures. nih.govnih.gov This method utilizes formaldehyde (B43269) or other aldehydes as both a solvent and a carbon source to link two imidazo[1,5-a]pyridine molecules. nih.govacs.org The reaction proceeds via the C(sp²)–H functionalization of the imidazo[1,5-a]pyridine core, offering moderate to good yields of the methylene-bridged products. nih.govnih.gov This strategy is notable for being environmentally friendly and cost-effective by avoiding the use of transition-metal catalysts. nih.gov The resulting bis-heteroarene products have shown potential as ligands in further catalytic applications. nih.govacs.org
Table 1: Examples of Methylene Insertion in Imidazo[1,5-a]pyridine Systems
| Starting Imidazo[1,5-a]pyridine | Aldehyde | Product | Yield (%) |
|---|---|---|---|
| 3-phenylimidazo[1,5-a]pyridine | Formaldehyde | bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane | Good |
| 3-(perfluorophenyl)imidazo[1,5-a]pyridine | Formaldehyde | bis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 79% |
| 3-phenylimidazo[1,5-a]pyridine | Benzaldehyde | 1,1′-(Phenylmethylene)bis(3-phenylimidazo[1,5-a]pyridine) | 82% |
| 3-(3-chlorophenyl)imidazo[1,5-a]pyridine | Formaldehyde | bis(3-(3-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 77% |
Data compiled from research on metal-free C-H functionalization. nih.govacs.org
The imidazo[1,5-a]pyridine nucleus is susceptible to nucleophilic attack at its C-1 and C-3 positions. A notable example is its reaction with ninhydrin (B49086). researchgate.netresearchgate.net This reaction involves an uncatalyzed electrophilic substitution where the imidazo[1,5-a]pyridine acts as the nucleophile, attacking the central carbonyl carbon of ninhydrin. researchgate.net The stoichiometry of the reactants dictates the final product. When imidazo[1,5-a]pyridine is reacted with two equivalents of ninhydrin at room temperature, a 1,3-bis-adduct, specifically 2,2′-(Imidazo[1,5-a]pyridine-1,3-diyl)bis(2-hydroxy-1H-indene-1,3(2H)-dione), is formed. researchgate.net Conversely, using equimolar amounts of the reactants results in a separable mixture of the corresponding 1- and 3-monomeric adducts. researchgate.netresearchgate.net The structures of these adducts have been confirmed through HRMS, NMR spectral data, and single-crystal X-ray crystallography. researchgate.net
Role of Imidazo[1,5-a]pyridine Derivatives in Catalysis
Derivatives of imidazo[1,5-a]pyridine are highly valued in the field of homogeneous catalysis, primarily serving as precursors to robust ligands that can coordinate with various metal centers.
Imidazo[1,5-a]pyridine derivatives are excellent precursors for the synthesis of N-heterocyclic carbenes (NHCs). acs.orgincemc.ro These NHCs, specifically imidazo[1,5-a]pyridin-3-ylidenes, are classified as a rigid heterobicyclic variant of NHCs and are known to be strong σ-donors. acs.orgmdpi.com A highly efficient, single-step, three-component coupling reaction involving substituted picolinaldehydes, amines, and formaldehyde allows for the synthesis of imidazo[1,5-a]pyridinium salts under mild conditions and in high yields. acs.orgorganic-chemistry.org These salts are the direct precursors to the NHC ligands. organic-chemistry.org This method provides straightforward access to unsymmetrical NHCs, which are valuable in catalysis because they allow for tunable control over the steric and electronic environment of a metal center. acs.orgorganic-chemistry.org Chiral and multidentate NHC ligands can also be synthesized using this approach, expanding their application in asymmetric catalysis. organic-chemistry.orgacs.org These ligands have been successfully incorporated into rhodium, gold, nickel, and silver complexes for various catalytic transformations. incemc.romdpi.comacs.orgnih.gov
Ligands derived from the imidazo[1,5-a]pyridine scaffold have proven to be highly effective in palladium-catalyzed cross-coupling reactions. Both N-type ligands and NHC ligands based on this framework have been developed and utilized. nih.govresearchgate.net Specifically, palladium complexes incorporating imidazo[1,5-a]pyridin-3-ylidene NHC ligands serve as a versatile class of precatalysts for reactions like the Suzuki-Miyaura and Mizoroki-Heck couplings. nih.govnih.gov
In the Mizoroki-Heck reaction, palladium catalytic systems using imidazo[1,5-a]pyridine derivatives have successfully coupled aryl bromides and chlorides with alkenes, affording the desired products in good to high yields with low palladium loadings. researchgate.netacs.org The robustness of the catalyst precursor, sometimes featuring functionalized "abnormal" N-heterocyclic carbenes (aNHCs), is crucial for achieving high catalytic activities, even with challenging and sterically demanding ortho-substituted aryl chlorides. acs.org
Table 2: Application of Imidazo[1,5-a]pyridine Ligands in Pd-Catalyzed Reactions
| Reaction Type | Ligand Type | Catalyst System | Substrates | Key Feature |
|---|---|---|---|---|
| Mizoroki-Heck | N-type ligand | Imidazo[1,5-a]pyridine-PdCl₂ | Aryl bromides/chlorides and alkenes | Good to high yields with low Pd loadings. researchgate.net |
| Mizoroki-Heck | aNHC ligand | Tetranuclear Pd-aNHC complex | ortho-Substituted aryl chlorides | Activation of deactivated and sterically hindered substrates. acs.org |
| Suzuki-Miyaura | Phosphine ligand | 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine-Pd | Sterically-hindered biaryls | Effective for challenging couplings. nih.govrsc.org |
| Suzuki-Miyaura | NHC ligand | [(ImPy)Pd(cinnamyl)Cl] | Aryl chlorides/bromides | Versatile precatalyst platform with fast activation. nih.gov |
Data compiled from studies on palladium-catalyzed cross-coupling reactions. nih.govresearchgate.netnih.govacs.orgrsc.org
Reaction Mechanism Elucidation (e.g., Dehydrogenative Coupling)
Understanding the reaction mechanisms involving imidazo[1,5-a]pyridine systems is crucial for optimizing existing synthetic methods and developing new ones. Dehydrogenative coupling reactions, in particular, offer an atom-economical way to form new C-C and C-N bonds.
Palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) has been developed for the synthesis of fused imidazo[1,2-a]pyrimidines, a related isomer class that provides insight into the reactivity of the imidazole (B134444) core. acs.org A plausible mechanism for this transformation begins with the condensation of starting materials, followed by reaction with Pd(II) to generate a vinyl palladium intermediate. acs.orgnih.gov This intermediate undergoes an intramolecular attack with an imine to form a seven-membered palladium cycle, which then rearranges to a more stable six-membered ring. acs.org Reductive elimination of palladium yields the final product. acs.org
Metal-free cross-dehydrogenative coupling has also been reported for the C-3 heteroarylation of anilines with imidazo[1,2-a]pyridine (B132010) derivatives, proceeding through a proposed radical pathway. nih.gov Furthermore, the synthesis of vertically-expanded imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines has been achieved via an anion-radical dehydrogenative coupling mechanism. rsc.org These studies highlight the diverse mechanistic pathways available to this versatile heterocyclic system.
Structural Characterization and Spectroscopic Analysis of Imidazo 1,5 a Pyridine Derivatives
Crystallographic Analysis
Crystallographic analysis provides definitive proof of a molecule's three-dimensional structure, offering precise data on bond lengths, bond angles, and intermolecular interactions in the solid state.
Single Crystal X-ray Diffraction (XRD) Studies
Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the atomic and molecular structure of a crystalline compound. mdpi.com The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides detailed information about the arrangement of atoms within the crystal lattice, allowing for the precise determination of molecular geometry. mdpi.com
For a compound like 8-(4-Carboxybutyl)imidazo[1,5-a]pyridine, a successful SCXRD analysis would yield critical data such as its crystal system, space group, and unit cell dimensions. For instance, a related organic-inorganic hybrid salt incorporating a 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium cation was found to crystallize in the monoclinic P21/c space group. nih.gov Such analysis would precisely define the planarity of the fused imidazo[1,5-a]pyridine (B1214698) ring system and the conformation of the flexible 4-carboxybutyl side chain.
Table 1: Representative Crystallographic Data for Imidazo[1,5-a]pyridine Derivatives
| Parameter | Example Value (for [C13H12N3]2[MnCl4]) nih.gov | Expected Information for this compound |
|---|---|---|
| Crystal System | Monoclinic | To be determined |
| Space Group | P21/c | To be determined |
| a (Å) | 7.49 | To be determined |
| b (Å) | 21.00 | To be determined |
| c (Å) | 18.50 | To be determined |
| β (°) | 95.0 | To be determined |
| Volume (ų) | 2890 | To be determined |
| Z | 4 | To be determined |
Note: This table is illustrative. Specific data for this compound is not available in the cited literature and would require experimental determination.
Analysis of Supramolecular Interactions (e.g., π···π stacking)
Beyond individual molecular structures, crystallographic data reveals how molecules pack together in the crystal lattice through various non-covalent, supramolecular interactions. nih.gov The electron-rich imidazo[1,5-a]pyridine core is capable of engaging in significant π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or face-to-edge. nih.govnih.gov These interactions are crucial in stabilizing the crystal structure.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide complementary information about molecular structure and functional groups, and are essential for characterizing compounds in various states (solid, liquid, or gas).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. ox.ac.uk
For this compound, the ¹H NMR spectrum would display characteristic signals for the protons on the heterocyclic ring system, typically in the aromatic region (δ 6.5-8.5 ppm). amazonaws.com The aliphatic protons of the butyl chain would appear further upfield. The ¹³C NMR spectrum would similarly show distinct resonances for the aromatic carbons of the fused rings and the aliphatic carbons of the side chain, as well as a characteristic downfield signal for the carboxylic acid carbon (δ > 170 ppm). amazonaws.commdpi.com Two-dimensional NMR techniques like HSQC and HMBC would be used to definitively assign each proton and carbon signal and confirm the connectivity between the butyl chain and the imidazo[1,5-a]pyridine core. nih.govhmdb.ca
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Imidazo[1,5-a]pyridine Ring | 6.5 - 8.5 | 110 - 140 |
| Butyl Chain (-CH₂-) | 1.6 - 3.0 | 20 - 40 |
| Carboxylic Acid (-COOH) | 10 - 12 (broad) | > 170 |
Note: These are predicted chemical shift ranges based on general principles and data from related structures. Actual values require experimental measurement.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and can provide structural information through the analysis of fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule. amazonaws.com
The expected exact mass of the protonated molecule [M+H]⁺ of this compound (C₁₂H₁₄N₂O₂) is 219.1134. The fragmentation pattern in the mass spectrum would likely involve initial cleavage of the butyl side chain. Common fragmentation pathways would include the loss of a water molecule (H₂O), a carboxyl group (COOH), and successive losses of methylene (B1212753) units from the alkyl chain. researchgate.netresearchgate.net This fragmentation data helps to confirm the structure of the side chain and its attachment to the heterocyclic core.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Fragment Formula | Fragment Name/Description | Predicted m/z |
|---|---|---|
| [C₁₂H₁₅N₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ | 219.11 |
| [C₁₂H₁₃N₂O]⁺ | Loss of H₂O from carboxyl group | 201.10 |
| [C₁₁H₁₄N₂]⁺ | Loss of COOH radical | 174.12 |
| [C₇H₇N₂]⁺ | Cleavage at the butyl chain, leaving the heterocyclic core | 119.06 |
Note: Predicted m/z values are for the most abundant isotope and require experimental verification.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups. vscht.cz
The IR spectrum of this compound would be dominated by a very strong and broad absorption band for the O-H stretch of the carboxylic acid, typically centered around 3000 cm⁻¹. researchgate.net A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be expected in the region of 1700-1725 cm⁻¹. Other key absorptions would include C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), as well as C=C and C=N stretching vibrations from the imidazo[1,5-a]pyridine ring in the 1450-1650 cm⁻¹ region. amazonaws.comresearchgate.net
Table 4: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid (O-H) | Stretching, H-bonded | 2500 - 3300 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Carboxylic Acid (C=O) | Stretching | 1700 - 1725 |
| Aromatic C=C / C=N | Ring Stretching | 1450 - 1650 |
Note: These are typical frequency ranges and can vary based on the molecular environment and physical state.
Advanced Applications in Materials Science and Optoelectronics
Luminescent Properties and Optical Behavior
Imidazo[1,5-a]pyridine (B1214698) and its derivatives are recognized for their notable optical behaviors. rsc.org This class of aromatic heterocycles often exhibits intense fluorescence, large Stokes shifts, and good photo and thermal stability, which are critical requirements for optical materials. nih.govresearchgate.net The compact and rigid structure of the imidazo[1,5-a]pyridine core contributes to its favorable luminescent properties, making it a versatile platform for the development of novel fluorophores. nih.govmdpi.com Research has demonstrated that these compounds can serve as the basis for developing emitters for a range of applications, from sensors to optoelectronic devices. rsc.org
The fluorescence of imidazo[1,5-a]pyridine derivatives is a key feature driving their application in materials science. These compounds typically exhibit strong emission in the blue region of the visible spectrum. mdpi.com A defining characteristic of this scaffold is the frequent observation of a large Stokes shift, which is the difference between the maxima of the absorption and emission spectra. mdpi.comresearchgate.net Large Stokes shifts, often exceeding 5000 cm⁻¹, are advantageous for optical applications as they minimize self-absorption and improve emission efficiency. mdpi.comunito.it
The quantum yield of fluorescence, a measure of the emission efficiency, can be significant for these compounds, with some derivatives showing values up to 50%. researchgate.net The emission properties are influenced by the molecular environment, with some derivatives exhibiting positive solvatochromism, where the emission wavelength shifts to longer wavelengths (a red shift) in more polar solvents. rsc.orgrsc.org This behavior is often linked to an intramolecular charge transfer (ICT) character in the excited state. rsc.org
The photophysical properties of several 1-phenylimidazo[1,5-a]pyridine (B3352977) derivatives, including some with carboxylic acid groups for functionalization, have been investigated. These compounds display absorption maxima below 460 nm and emission bands in the 470 nm to 520 nm range, confirming their characteristic large Stokes shifts. unito.it
Table 1: Photophysical Data for Selected 1-Phenylimidazo[1,5-a]pyridine Derivatives in Dichloromethane
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes' Shift (cm⁻¹) |
|---|---|---|---|
| 3-(4-bromophenyl)-1-phenylH-imidazo[1,5-a]pyridine | 360 | 470 | 6600 |
| 1-phenyl-3-(4-(thiophen-2-yl)phenyl)-H-imidazo[1,5-a]pyridine | 385 | 520 | 7300 |
Data sourced from theoretical and experimental investigations on related functionalized imidazo[1,5-a]pyridine derivatives. unito.it
The optical properties of the imidazo[1,5-a]pyridine core can be precisely modulated by introducing various substituents onto the heterocyclic ring system. researchgate.netnih.gov This chemical tunability allows for the rational design of materials with specific desired emission colors and efficiencies. The electronic nature of the substituent plays a crucial role; electron-donating groups generally enhance luminescence performance, while electron-withdrawing groups can lead to less intense emissions. ijrpr.com
Studies on related imidazo[1,2-a]pyridines show that attaching electron-donating groups like dimethylamino can shift fluorescence into the visible region, particularly in polar solvents. nih.gov Conversely, introducing a nitro group can quench fluorescence entirely. nih.gov For imidazo[1,5-a]quinolines, a related class of compounds, the combination of a sterically bulky, electron-donating group at position 1 and an electron-poor heteroaromatic group at position 3 has been shown to yield the highest quantum efficiencies. uni-giessen.de Halogenation has also been explored as a strategy, successfully tripling the luminescence quantum yields in solution for certain derivatives. researchgate.net
The position of the substituent is also critical. Research on derivatives designed for bio-functionalization has shown that the placement of a carboxylic group strongly modifies the optical properties. unito.it Interestingly, extending the π-conjugated system by adding an aryl ring at the 7 or 8-position of the imidazo[1,5-a]pyridine core has been found to have a surprisingly limited effect on the photophysical properties, a finding corroborated by DFT calculations. unito.it This suggests that while the carboxybutyl chain at the 8-position in 8-(4-Carboxybutyl)imidazo[1,5-a]pyridine is crucial for solubility and anchoring to substrates, its direct impact on the electronic transitions governing luminescence may be modest compared to substitutions at other positions like C1 or C3.
Optoelectronic Devices
The remarkable emissive behaviors and chemical versatility of imidazo[1,5-a]pyridine derivatives have made them attractive candidates for use in optoelectronic devices. rsc.orgresearchgate.net Their ability to be chemically modified allows for the fine-tuning of energy levels (HOMO/LUMO) and emission characteristics to meet the specific requirements of different device architectures. tandfonline.com These compounds have been successfully incorporated as active materials in devices such as organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). researchgate.netmdpi.com
Imidazo[1,5-a]pyridine derivatives have shown significant potential as emitter materials in OLEDs, particularly for generating blue light. uni-giessen.deuni-giessen.de The development of stable and efficient blue emitters remains a major challenge in OLED technology, and the high band gap and oxidative stability of scaffolds like imidazo[1,5-a]quinoline (B8571028) make them promising solutions. uni-giessen.de
In OLEDs, these materials can be used as the emissive layer, where they convert electrical energy into light. mdpi.com For instance, an imidazo[1,5-a]pyridine-anthracene based fluorophore has been successfully used as an emitter in solution-processed OLEDs, demonstrating good device performance with a low turn-on voltage of 7 V and producing greenish-yellow light. tandfonline.com The performance of these materials can be enhanced by incorporating them into metal complexes. For example, zinc(II) complexes with 1,3-disubstituted imidazo[1,5-a]pyridine ligands have been used to fabricate OLEDs. researchgate.net Similarly, boron difluoride compounds based on this scaffold have been tested as emissive materials for blue OLEDs, although challenges related to film-forming properties have been noted. mdpi.com The functionalization with long alkyl chains, such as a carboxybutyl group, could potentially improve solubility and film homogeneity, thereby enhancing device performance. mdpi.com
Table 2: Performance of an OLED using an Imidazo[1,5-a]pyridine-Anthracene Emitter
| Parameter | Value |
|---|---|
| Luminous Efficiency | 4.4 cd A⁻¹ |
| Power Efficiency | 2.2 lm W⁻¹ |
| External Quantum Efficiency (EQE) | 3.2% |
| Turn-on Voltage | 7 V |
| CIE Coordinates | (0.34, 0.45) |
Data from a study on a specific 1-phenylimidazo[1,5-a]pyridine–anthracene fluorophore. tandfonline.com
In addition to OLEDs, imidazo[1,5-a]pyridine derivatives have been explored for use in light-emitting electrochemical cells (LECs). mdpi.commdpi.com LECs are a type of light-emitting device that combines the electronic properties of a semiconductor with the ionic conductivity of an electrolyte, offering potential advantages in terms of simpler device structure and fabrication. While the application of imidazo[1,5-a]pyridines in LECs is less common than in OLEDs, their inherent luminescence and electrochemical stability make them viable candidates for this technology. mdpi.com
The application of imidazo[1,5-a]pyridine derivatives extends to organic thin-layer field effect transistors (FETs). unito.it FETs are fundamental components of modern electronics, and organic versions (OFETs) offer possibilities for creating flexible, large-area, and low-cost electronic devices. The utility of a material in an OFET depends on its charge-transport properties. The investigation of imidazo[1,5-a]pyridines in this context indicates their potential as multifunctional materials, capable of not only light emission but also charge modulation, broadening their scope of technological applications. unito.it
Coordination Chemistry and Metal Complexes
The imidazo[1,5-a]pyridine framework is recognized for its capacity to coordinate with a wide variety of transition metal ions, including nickel (Ni), cobalt (Co), palladium (Pd), copper (Cu), zinc (Zn), and cadmium (Cd). nih.govnih.govnih.gov This versatile heterocyclic system functions as a robust N-based linker, enabling the formation of a diverse array of coordination motifs and geometries. nih.gov The presence of multiple nitrogen atoms within the fused ring system allows it to act as a bidentate or tridentate chelating ligand, a property that is fundamental to its utility in constructing complex molecular architectures. nih.gov The introduction of the 8-(4-carboxybutyl) side chain further enhances this versatility, adding an oxygen-based coordination site that can participate in metal binding.
The molecular structure of this compound is exceptionally well-suited for ligand design and metal chelation. The molecule presents two primary coordination zones: the nitrogen atoms of the imidazo[1,5-a]pyridine core and the oxygen atoms of the terminal carboxyl group. This dual-functionality allows it to act as a multidentate ligand, binding to metal centers through either N,N-bidentate or N,O-chelating motifs.
Research on related imidazo[1,5-a]pyridine derivatives demonstrates that the heterocyclic skeleton can serve as a chelating N-O ligand when an appropriate substituent is introduced. nih.gov In the case of this compound, the deprotonated carboxylate group provides a strong coordination site, which, in conjunction with one of the ring's nitrogen atoms, can form stable five- or six-membered chelate rings with a metal ion. This chelation enhances the thermodynamic stability of the resulting metal complex compared to coordination with monodentate ligands. The flexibility of the butyl chain allows the carboxylate group to orient itself optimally for coordination with various metal ions, accommodating different preferred coordination geometries.
| Feature | Description | Potential Coordination Modes |
| Heterocyclic Core | Imidazo[1,5-a]pyridine | N-donor atoms for metal binding |
| Functional Group | 4-Carboxybutyl chain | O-donor atoms from the carboxylate group |
| Chelation | Combined N and O donors | Forms stable metal complexes |
There is a growing scientific interest in imidazo[1,5-a]pyridine derivatives for their potential in creating novel luminescent materials. nih.gov While specific photophysical data for complexes of this compound are not extensively documented, studies on structurally analogous compounds provide strong evidence for its potential in this area.
For instance, coordination complexes of the related imidazo[1,2-a]pyridine (B132010) scaffold with zinc(II) have been shown to be highly emissive. researchgate.net These complexes exhibit intense photoluminescence in the near-UV to blue region of the spectrum, with high photoluminescence quantum yields (PLQY) reaching up to 0.50 and demonstrating short-lived excited states. researchgate.net This luminescence is often attributed to ligand-centered electronic transitions. Given the structural similarities, it is highly probable that metal complexes incorporating this compound could also exhibit significant luminescent properties, making them candidates for applications in organic light-emitting diodes (OLEDs), chemical sensing, and bio-imaging.
Table 1: Photophysical Properties of a Representative Luminescent Zn(II) Complex with a Bis-imidazo[1,2-a]pyridine Ligand
| Complex | Emission Wavelength (λem) | Photoluminescence Quantum Yield (PLQY) |
|---|---|---|
| Zn(II) Complex | 379–450 nm | up to 0.50 |
Data from a study on related imidazo[1,2-a]pyridine complexes, suggesting potential properties for imidazo[1,5-a]pyridine systems. researchgate.net
Coordination polymers are extended network structures built from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound makes it an excellent candidate for the construction of such materials. The carboxylate group can bridge between metal centers to form chains, layers, or three-dimensional frameworks, while the imidazo[1,5-a]pyridine core can either coordinate to the same or different metal ions or serve to template the structure through non-covalent interactions.
Studies have demonstrated the successful synthesis of one-dimensional and two-dimensional coordination polymers using Zn(II) as the metallic node, dicarboxylic acids as linkers, and a linear ditopic imidazo[1,5-a]pyridine derivative as a structural propagator. nih.gov The ability of the imidazo[1,5-a]pyridine moiety to link metal centers, combined with the proven capacity of carboxylate groups to form robust connections, suggests that this compound could be used to create novel coordination polymers with potentially interesting magnetic, porous, or catalytic properties.
Sensor Development
The inherent fluorescence of the imidazo[1,5-a]pyridine core makes it a valuable fluorophore for the development of chemical sensors. nih.govresearchgate.net Researchers have successfully designed fluorescent probes based on this moiety for the selective and rapid detection of biologically and environmentally important species.
For example, a sensor incorporating the imidazo[1,5-a]pyridine fluorophore was developed for the detection of sulfite. nih.gov This sensor exhibited high selectivity, a rapid response time of less than one minute, and a low limit of detection (LOD) of 50 nM. nih.gov The sensing mechanism in such probes often relies on the modulation of the fluorophore's emission intensity or wavelength upon interaction with the target analyte. The this compound molecule is a promising platform for creating new sensors, as the carboxy group can be functionalized to introduce specific recognition sites for target analytes, thereby enabling the design of highly selective and sensitive detection systems.
Table 2: Performance of a Reported Fluorescent Sensor Based on the Imidazo[1,5-a]pyridine Moiety
| Analyte | Response Time | Limit of Detection (LOD) | Stokes Shift |
|---|---|---|---|
| Sulfite | < 1 minute | 50 nM | 130 nm |
Data from a reported sensor utilizing the imidazo[1,5-a]pyridine fluorophore. nih.gov
Medicinal Chemistry Potential and Biological Activity of Imidazo 1,5 a Pyridine Scaffolds
General Biological Activity Profiles
Derivatives of the imidazopyridine family, which includes the imidazo[1,5-a]pyridine (B1214698) structure, have shown a wide spectrum of biological activities. nih.gov These properties are often attributed to the unique electronic and structural characteristics of the fused heterocyclic system.
The antimicrobial potential of the imidazo[1,5-a]pyridine scaffold is an area of interest. Although specific data for "8-(4-Carboxybutyl)imidazo[1,5-a]pyridine" is scarce, studies on other imidazo[1,5-a]pyrimidine (B3256623) derivatives have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have exhibited minimum inhibitory concentrations (MICs) in the micromolar range against strains like Staphylococcus aureus and Escherichia coli. This suggests that the imidazo[1,5-a]pyridine core could be a valuable starting point for the development of novel antimicrobial agents.
Table 1: Examples of Antimicrobial Activity in Imidazo[1,5-a]pyrimidine Derivatives
| Compound Derivative | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound D | Staphylococcus aureus | 0.03 |
| Compound E | Escherichia coli | >5.0 |
Note: This data is for imidazo[1,5-a]pyrimidine derivatives and is presented to illustrate the potential of the related imidazo[1,5-a]pyridine scaffold. Data is sourced from a study on imidazo[1,5-a]pyrimidine derivatives and is not specific to this compound.
The imidazo[1,5-a]pyridine nucleus is found in compounds with potential anticancer activity. One notable example is the natural alkaloid Cribrostatin 6, isolated from a marine sponge, which possesses an imidazo[1,5-a]pyridine core. beilstein-journals.org Furthermore, synthetic derivatives of the isomeric imidazo[1,2-a]pyridine (B132010) scaffold have been extensively studied for their antitumor properties. These compounds have been shown to act through various mechanisms, including the inhibition of topoisomerase II. beilstein-journals.org The cytotoxic potential of this class of compounds highlights the promise of the imidazo[1,5-a]pyridine scaffold in the discovery of new chemotherapeutic agents.
Potential for Targeting Specific Biological Pathways and Receptors
The versatility of the imidazo[1,5-a]pyridine scaffold allows for its interaction with a variety of biological targets, including enzymes and receptors.
While there is no specific information available regarding the inhibition of thromboxane (B8750289) A2 synthetase by "this compound," the imidazo[1,5-a]pyridine scaffold has been incorporated into molecules designed as enzyme inhibitors. For example, derivatives have been investigated as inhibitors of phosphodiesterase 10A (PDE10A) and tubulin polymerization. mdpi.com The ability of this scaffold to be functionalized in various positions allows for the optimization of interactions with the active sites of different enzymes.
The imidazo[1,5-a]pyridine nucleus has been identified as a key structural motif in compounds that modulate receptor activity. Notably, derivatives of this scaffold have been explored as antagonists for the serotonin (B10506) 5-HT4 receptor. mdpi.com The specific substitution pattern on the heterocyclic core plays a crucial role in determining the affinity and efficacy of these compounds at their respective receptor targets. This demonstrates the potential of the imidazo[1,5-a]pyridine framework in the development of new receptor modulators for various therapeutic indications.
Structure-Activity Relationship (SAR) Studies for Biological Function
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For the broader class of imidazopyridines, SAR studies have been instrumental in identifying key structural features necessary for their therapeutic effects. nih.govrsc.orgrsc.org While specific SAR data for this compound is not extensively documented in the public domain, the principles derived from related imidazo[1,2-a]pyridine and other fused imidazo (B10784944) heterocycles offer valuable insights.
For instance, in the development of antituberculosis agents based on the imidazo[1,2-a]pyridine scaffold, SAR studies have been pivotal. rsc.orgrsc.orgnih.gov Modifications at various positions of the imidazo[1,2-a]pyridine core have led to the development of compounds with improved activity against Mycobacterium tuberculosis. rsc.orgnih.gov For example, a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated significant in vitro activity against replicating, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. rsc.org Further exploration of the SAR of imidazo[1,2-a]pyridine-3-carboxamides led to the development of several compounds with enhanced potency. rsc.org
Similarly, SAR studies of imidazo[1,2-a]pyridine derivatives as 5-LO inhibitors have shown that chemical modifications at different positions on the heterocyclic core can significantly impact inhibitory activity. tandfonline.com The introduction of small polar groups and N-heterocyclic moieties at specific positions has led to the identification of potent and selective inhibitors with favorable biopharmaceutical profiles. tandfonline.com
These examples underscore the importance of systematic structural modifications in elucidating the SAR of imidazopyridine derivatives. For a compound like this compound, the carboxylic acid moiety at the terminus of the butyl chain at the 8-position introduces a key functional group that can participate in various interactions with biological targets. The length and flexibility of the butyl chain, combined with the electronic properties of the imidazo[1,5-a]pyridine core, would be critical determinants of its biological activity.
Table 1: Representative SAR Insights from Imidazo[1,2-a]pyridine Scaffolds
| Scaffold Position | Modification | Impact on Biological Activity | Reference |
| 2-position | Elimination of methyl substituent | Reduced antagonist activity for Neuropeptide S Receptor | nih.gov |
| 3-position | Carboxamide group | Essential for antitubercular activity | rsc.org |
| Eastern Phenyl Moiety | Diverse functionalities | Modulates 5-LO inhibitory activity | tandfonline.com |
This table is generated based on data for the related imidazo[1,2-a]pyridine scaffold and is for illustrative purposes to highlight the principles of SAR.
Role as Pharmacophoric Scaffolds
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The imidazo[1,5-a]pyridine scaffold is considered a valuable pharmacophore in drug design due to its rigid, planar structure and the presence of nitrogen atoms that can act as hydrogen bond acceptors or donors. nih.gov This scaffold is present in numerous compounds with a wide range of biological activities, including antiviral, antibacterial, antifungal, and anti-inflammatory properties. nih.gov
The versatility of the imidazo[1,5-a]pyridine framework allows it to be decorated with various substituents at different positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This adaptability makes it a suitable starting point for the design of new therapeutic agents targeting a diverse array of biological targets. rsc.org
The related imidazo[1,2-a]pyridine scaffold is also recognized as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry. rsc.orgrsc.orgnih.gov It forms the core of several marketed drugs, highlighting its clinical significance. nih.gov The success of imidazo[1,2-a]pyridine-based drugs has spurred further interest in exploring other isomeric scaffolds like imidazo[1,5-a]pyridine for novel therapeutic applications. nih.gov
For this compound, the imidazo[1,5-a]pyridine core serves as the foundational pharmacophoric element. The appended 4-carboxybutyl chain introduces additional pharmacophoric features, including a hydrophobic linker (the butyl chain) and a negatively charged or polar group (the carboxylic acid). These features can engage in specific interactions, such as ionic bonds or hydrogen bonds, with complementary residues in a target protein's binding site.
Table 2: Biological Activities Associated with the Broader Imidazopyridine Scaffold
| Biological Activity | Scaffold Type | Reference |
| Anticancer | Imidazo[1,2-a]pyridine | rsc.org |
| Antimycobacterial | Imidazo[1,2-a]pyridine | rsc.orgnih.gov |
| Antiviral | Imidazo[4,5-b]pyridine | mdpi.comnih.gov |
| Anti-inflammatory | Imidazo[1,2-a]pyridine | nih.gov |
| 5-LO Inhibition | Imidazo[1,2-a]pyridine | tandfonline.com |
This table illustrates the diverse biological potential of the broader class of imidazopyridine scaffolds, suggesting the potential areas of investigation for derivatives like this compound.
Future Perspectives and Research Outlook
Development of Novel and Sustainable Synthetic Methodologies
While established methods for the synthesis of the imidazo[1,5-a]pyridine (B1214698) core exist, future research will likely focus on the development of more efficient, atom-economical, and environmentally benign synthetic strategies. organic-chemistry.orgrsc.org Key areas of interest include:
One-Pot, Multi-Component Reactions: Designing novel multi-component reactions (MCRs) that allow for the direct construction of the 8-(4-carboxybutyl)imidazo[1,5-a]pyridine framework from simple, readily available starting materials would significantly enhance synthetic efficiency.
C-H Activation/Functionalization: Exploring late-stage C-H functionalization of the imidazo[1,5-a]pyridine core could provide direct routes to a wide array of derivatives without the need for pre-functionalized precursors. nih.gov This approach offers a more sustainable and step-economical alternative to traditional cross-coupling methods.
Flow Chemistry: The implementation of continuous flow technologies for the synthesis of this compound could offer advantages in terms of scalability, safety, and reproducibility.
Biocatalysis: The use of enzymatic transformations could provide highly selective and sustainable methods for the synthesis and derivatization of the target compound and its analogs.
Exploration of Expanded Reactivity Profiles for Diversified Derivatives
The reactivity of the imidazo[1,5-a]pyridine nucleus and the carboxylic acid moiety of this compound are not yet fully explored. Future investigations could focus on:
Selective Functionalization: Developing methodologies for the selective functionalization of different positions on the imidazo[1,5-a]pyridine ring system will be crucial for generating a diverse library of derivatives with tailored properties.
Derivatization of the Carboxylic Acid: The carboxylic acid group serves as a versatile handle for the introduction of various functional groups through standard amide bond formation, esterification, and other transformations. This will enable the synthesis of conjugates with biomolecules, polymers, and other molecular entities.
Post-Synthetic Modification: Exploring the post-synthetic modification of the imidazo[1,5-a]pyridine core through reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions will expand the accessible chemical space.
A summary of potential derivatization strategies is presented in the table below:
| Reaction Type | Target Moiety | Potential Reagents | Expected Products |
| Amide Coupling | Carboxylic Acid | Amines, Amino Acids, Peptides | Amide derivatives |
| Esterification | Carboxylic Acid | Alcohols, Phenols | Ester derivatives |
| C-H Functionalization | Imidazo[1,5-a]pyridine | Alkenes, Alkynes, Aryl Halides | C-H functionalized derivatives |
| Cross-Coupling | Halogenated Imidazo[1,5-a]pyridines | Boronic Acids, Stannanes, Amines | Arylated, Alkylated, Aminated derivatives |
Advanced Computational Modeling for Precise Property Prediction and Mechanism Elucidation
Computational chemistry will undoubtedly play a pivotal role in accelerating the discovery and development of new applications for this compound and its derivatives. researchgate.net Future computational studies could include:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. This can aid in understanding its chemical behavior and in the design of new derivatives with desired characteristics.
Molecular Docking and Dynamics Simulations: In the context of chemical biology, molecular docking and dynamics simulations can be used to predict the binding modes and affinities of this compound derivatives with biological targets such as enzymes and receptors.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be performed to establish correlations between the structural features of a series of derivatives and their biological activity or material properties. researchgate.net This can guide the rational design of more potent or efficient compounds.
Diversification of Applications in Chemical Biology, Materials Science, and Catalysis
The unique structural features of this compound suggest its potential utility in a variety of scientific disciplines. ukzn.ac.za Future research should aim to explore these applications more thoroughly:
Chemical Biology: The imidazo[1,5-a]pyridine scaffold is a known pharmacophore in several biologically active compounds. nih.govresearchgate.net The carboxylic acid moiety of this compound could be used to attach fluorescent probes, affinity tags, or drug molecules for applications in chemical biology and drug discovery.
Materials Science: Imidazo[1,5-a]pyridine derivatives have shown interesting photophysical properties, suggesting their potential use as organic light-emitting diodes (OLEDs), fluorescent sensors, or components in other advanced materials. researchgate.net The carboxybutyl side chain could be used to anchor the molecule to surfaces or to incorporate it into polymer backbones.
Catalysis: The nitrogen atoms in the imidazo[1,5-a]pyridine ring system can act as ligands for transition metals, making these compounds potential candidates for the development of novel catalysts. nih.govdntb.gov.ua The carboxylic acid group could also play a role in modulating the catalytic activity or in anchoring the catalyst to a solid support.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing imidazo[1,5-a]pyridine derivatives like 8-(4-Carboxybutyl)imidazo[1,5-a]pyridine?
- Methodological Answer : Common synthetic strategies involve multi-step reactions such as condensation, cyclization, and functional group introduction. For example:
- Step 1 : Condensation of aminopyridine derivatives with aldehydes or ketones under acidic conditions (e.g., acetic acid) to form the imidazo core .
- Step 2 : Introduction of the 4-carboxybutyl side chain via alkylation or nucleophilic substitution. Solvent choice (e.g., ethanol/water mixtures) and catalysts (e.g., magnesium nitride) are critical for yield optimization .
- Step 3 : Purification via column chromatography or recrystallization to isolate the target compound.
Q. How can researchers confirm the structural integrity of imidazo[1,5-a]pyridine derivatives post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Resolves π-stacking interactions and hydrogen bonding patterns (e.g., C–H⋯N interactions in imidazo[1,5-a]pyridines) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, carboxylic acid protons appear as broad singlets near δ 12 ppm .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What are the standard protocols for evaluating the biological activity of imidazo[1,5-a]pyridine compounds?
- Methodological Answer :
- Antimicrobial assays : Test against gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution to determine MIC (Minimum Inhibitory Concentration). Include positive controls like ciprofloxacin .
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa) to measure cytotoxicity. Compare with reference compounds like cisplatin .
Advanced Research Questions
Q. How do substituents (e.g., 4-carboxybutyl) on the imidazo[1,5-a]pyridine core influence biological activity and electronic properties?
- Methodological Answer :
- Electronic effects : Trifluoromethyl or carboxyl groups enhance electron-withdrawing properties, altering π-stacking interactions and binding affinity to targets (e.g., enzymes) .
- Biological optimization : Structure-activity relationship (SAR) studies show that bulky substituents (e.g., benzyl) improve antimicrobial activity but reduce solubility. Use LogP calculations (e.g., ACD/LogP ≈1.93 for benzyl derivatives) to balance hydrophobicity .
Q. How should researchers resolve contradictions in biological data for imidazo[1,5-a]pyridine derivatives across studies?
- Methodological Answer :
- Control experiments : Ensure consistent assay conditions (e.g., pH, temperature) and cell line viability .
- Data normalization : Compare IC₅₀ values relative to internal standards. For example, discrepancies in anticancer activity may arise from variations in cell culture protocols .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, DSSTox) to identify trends in substituent effects .
Q. What advanced techniques are used to study the fluorescence properties of imidazo[1,5-a]pyridine derivatives?
- Methodological Answer :
- Quantum yield measurement : Use quinine sulfate as a reference to calculate fluorescence quantum yields (e.g., 0.29 for cadmium chloride complexes) .
- Stokes shift analysis : Measure emission/excitation spectra to assess energy loss. Derivatives with large Stokes shifts (>100 nm) are ideal for bioimaging due to reduced self-quenching .
Q. How can computational modeling guide the design of imidazo[1,5-a]pyridine-based inhibitors?
- Methodological Answer :
- Docking studies : Use software like AutoDock to predict binding modes to targets (e.g., PARG inhibitors for cancer therapy) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, carbene ligands in imidazo[1,5-a]pyridines exhibit π-accepting properties critical for catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
